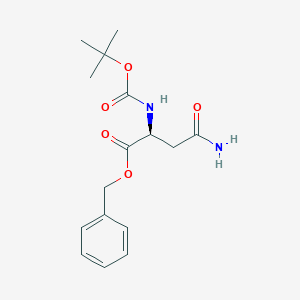

Boc-Asn-Obzl

Übersicht

Beschreibung

Boc-asn-obzl, also known as benzyl (tert-butoxycarbonyl)-L-asparaginate, is a compound commonly used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl (obzl) group at the carboxyl terminus. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

Boc Chemistry in SPPS:

- The Boc strategy is one of the classical methods for peptide synthesis, allowing for the assembly of complex peptides with high purity and yield.

- Boc-Asn-OBzl is employed as a building block due to its compatibility with various coupling reagents and conditions.

Key Advantages:

- Orthogonality: The Boc protecting group can be selectively removed under acidic conditions, making it compatible with other protecting groups used in peptide synthesis.

- High Yield: The use of this compound in SPPS often results in higher yields compared to other amino acid derivatives due to its stability and ease of handling .

Applications in Biochemical Research

Case Study: Enzyme Substrates

this compound has been utilized as a substrate for proteolytic enzymes such as thrombin and trypsin. Its structure allows for specific cleavage, enabling the study of enzyme kinetics and mechanisms .

Example: Thrombin Substrate

- Compound: Boc-Asp(OBzl)-Pro-Arg-AMC·HCl

- Application: This compound serves as a highly sensitive substrate for thrombin, facilitating real-time monitoring of enzyme activity in biochemical assays .

Isolation of Metabolites

This compound has been employed to isolate novel metabolites from genetically modified organisms. For instance, a study demonstrated its use in isolating metabolites from a pks+ E. coli mutant lacking an essential biosynthetic enzyme . This application highlights the compound's role in metabolic engineering and synthetic biology.

Comparative Data on Peptide Synthesis Methods

The following table summarizes key differences between Boc-SPPS and Fmoc-SPPS, illustrating the advantages of using this compound:

| Feature | Boc-SPPS | Fmoc-SPPS |

|---|---|---|

| Deprotection Conditions | Acidic (HF) | Basic (Piperidine) |

| Ease of Automation | Moderate | High |

| Compatibility with Modifications | Limited | High |

| Yield for Difficult Peptides | High | Moderate |

Wirkmechanismus

Target of Action

Boc-Asn-OBzl, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It is used to introduce aspartic acid amino-acid residues into these chains .

Mode of Action

This compound interacts with its targets by coupling its carboxylate side chain to the peptide chain . This results in the introduction of aspartic acid residues into the peptide chain . The compound contains three different carbonyl groups: a tertiary amide linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The introduction of aspartic acid residues can influence the structure and function of the synthesized peptide. For example, aspartic acid residues can participate in hydrogen bonding, contribute to the acidic nature of proteins, and play a role in the active sites of enzymes .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would be determined by the conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reagents .

Result of Action

The result of this compound’s action is the successful introduction of aspartic acid residues into peptide chains. This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it should be stored below +30°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-asn-obzl typically involves the protection of the amino and carboxyl groups of asparagine. The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is protected by benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the addition of protecting groups and the coupling of amino acids, making the production more efficient and consistent.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-asn-obzl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl group can be removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.

Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions.

Major Products

The major products formed from these reactions include the deprotected asparagine derivative and the coupled peptide products, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Boc-asn-obzl can be compared with other protected amino acid derivatives, such as:

Boc-asp-obzl: Similar to this compound, but derived from aspartic acid. It also has a Boc group at the amino terminus and a benzyl group at the carboxyl terminus.

Fmoc-asn-obzl: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection. The Fmoc group is removed under basic conditions, whereas the Boc group is removed under acidic conditions.

Boc-lys-obzl: Derived from lysine, with a Boc group at the amino terminus and a benzyl group at the carboxyl terminus. It is used in the synthesis of peptides containing lysine residues.

The uniqueness of this compound lies in its specific use for incorporating asparagine residues into peptides, with the Boc and benzyl protecting groups providing stability and selectivity during synthesis.

Biologische Aktivität

Boc-Asn-OBzl (Boc-protected asparagine with a benzyl ester) is a compound of interest in peptide synthesis and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of asparagine and a benzyl (OBzl) ester on the carboxylic acid group. This structure enhances its stability during synthesis and facilitates its incorporation into peptides.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the amino group using Boc anhydride.

- Formation of the benzyl ester through reaction with benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

A common synthetic route includes:

- Dissolving Boc-Asn in DMF.

- Adding DCC and benzyl alcohol to form the ester.

- Purifying the product via recrystallization.

2. Biological Activity

This compound exhibits several biological activities, primarily related to its role in peptide synthesis and potential therapeutic applications.

2.1 Enzymatic Activity

Research indicates that this compound can influence enzymatic reactions, particularly in glycosylation processes. For instance, studies have shown that glycosylated derivatives of asparagine can affect protein folding and stability, which are critical for biological function .

2.2 Interaction with Proteins

This compound has been studied for its interactions with various proteins:

- Intramolecular Hydrogen Bonding : NMR studies demonstrate that Boc-Asn can form hydrogen bonds with adjacent residues in peptides, influencing their conformation and stability .

- Glycosylation Effects : The presence of the benzyl group may affect how asparagine interacts with glycosylation enzymes, impacting the overall biological activity of glycoproteins .

3.1 Study on Glycopeptides

In a study examining glycopeptides containing Boc-Asn(GlcNAc), researchers found that the addition of sugar moieties significantly altered the conformational dynamics of peptides. The study utilized NMR spectroscopy to analyze rotamer populations, revealing that glycosylation affects intramolecular interactions within the peptide structure .

| Peptide | Rotamer Population | Intramolecular Bonds |

|---|---|---|

| Boc-Asn(GlcNAc)-OMe | P1 = 0.39 | No significant hydrogen bonding |

| Boc-Asn-Gly-Ser-OMe | P1 = 0.54 | Hydrogen bond between Asn and Ser |

| Boc-Asn(GlcNAc)-Gly-Ser-OMe | P1 = 0.46 | Disrupted hydrogen bonding |

3.2 Influence on Collagen Assembly

Another significant study highlighted how glycosylated forms of asparagine, including derivatives like this compound, play a crucial role in collagen assembly and mineralization processes. The findings suggested that modifications to asparagine residues could influence collagen fibril diameter and cross-linking efficiency, thereby affecting tissue integrity and function .

4. Conclusion

This compound serves as a valuable compound in peptide synthesis and biochemical research due to its protective groups that enhance stability and reactivity. Its biological activity is notably linked to enzymatic processes and protein interactions, particularly in glycosylation contexts. Ongoing research continues to uncover its potential applications in therapeutic development and understanding protein structure-function relationships.

Eigenschaften

IUPAC Name |

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPRPGXGYMAKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560088 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13512-57-7 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.